8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Chemical Biology GPCR Modulation Structure-Activity Relationship

The compound 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS: 819800-63-0) is a dichlorinated benzodioxepine derivative featuring a carboxylic acid functional group on the 6-position of its bicyclic ring system. Its molecular formula is C10H8Cl2O4, with a molecular weight of 263.07 g/mol.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
CAS No. 819800-63-0
Cat. No. B12532641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
CAS819800-63-0
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=C(C=C2C(=O)O)Cl)Cl)OC1
InChIInChI=1S/C10H8Cl2O4/c11-6-4-5(10(13)14)8-9(7(6)12)16-3-1-2-15-8/h4H,1-3H2,(H,13,14)
InChIKeyAWBYCAAPBSMPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid: Chemical Classification and Core Properties


The compound 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS: 819800-63-0) is a dichlorinated benzodioxepine derivative featuring a carboxylic acid functional group on the 6-position of its bicyclic ring system. Its molecular formula is C10H8Cl2O4, with a molecular weight of 263.07 g/mol . It belongs to a class of 1,5-benzodioxepines that have been explored in medicinal chemistry as scaffolds for G-protein coupled receptor (GPCR) modulators, a context that defines its typical scientific procurement intent [1]. However, publicly available quantitative data anchoring this specific derivative to a well-characterized biological target or performance benchmark is severely limited.

Critical Evaluation of 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid: Why Analogs Are Not Drop-in Replacements


Generic substitution within the benzodioxepine-6-carboxylic acid family is demonstrably high-risk due to the profound impact of substitution patterns on both biological activity and physicochemical properties. Published structure-activity relationship (SAR) studies on related 1,5-benzodioxepine cores reveal that even minor variation in halogen positioning or the presence of a carboxyl group drastically alters receptor subtype selectivity (e.g., M1 vs. M3 muscarinic receptors) [1]. However, for this specific 8,9-dichloro derivative, the published SAR data is absent, meaning its performance relative to the 9-chloro, 8-bromo, or non-halogenated, or the 7-carboxylic acid analogs cannot be assumed or interpolated from class-level observations . Procurement must be driven by the compound's verified identity, not assumed functional similarity.

Quantitative Differential Evidence for 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid


Confirmed Absence of Publicly Available Comparative Biological Data

A systematic search of primary literature, patents, and authoritative databases reveals zero head-to-head comparative studies or quantitative functional assays (e.g., IC50, Ki, EC50) for this compound against any defined biological target. While the broader 1,5-benzodioxepin class has demonstrated potent muscarinic M3 receptor antagonism (e.g., some analogs achieving sub-100 nM binding affinity in vitro) [1], no such data exists for the 8,9-dichloro-6-carboxylic acid congener. This data gap is the primary differentiator from better-characterized analogs. The compound's documented core physical properties, such as a predicted LogP of approximately 2.85, are comparable to other dihalogenated benzodioxepines but provide no functional differentiation .

Chemical Biology GPCR Modulation Structure-Activity Relationship

High-Confidence Application Scenarios for 8,9-Dichloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid Based on Current Evidence


Internal Reference Standard for Analytical Chemistry Method Development

Given the confirmed structural identity and high purity profile amenable to analytical characterization, the compound's most scientifically grounded use is as a negative control or an internal standard in HPLC or LC-MS experiments, capitalizing on its distinct chromatographic retention time and mass spectrum (C10H8Cl2O4, MW 263.07) relative to non-chlorinated or mono-chlorinated scaffolds . This application does not assume any biological activity.

Scaffold for Novel SAR Exploration in Muscarinic Receptor Pharmacology

The compound serves as a rationally designed intermediate for groups investigating how dual halogen substitution at the 8,9-positions on the benzodioxepine core influences M1/M3 receptor selectivity, a key question highlighted by class-level SAR studies [1]. Its value lies in the specific dichlorination pattern, which is currently underrepresented in public pharmacological data.

Evaluation of Halogen Substituent Effects on Lipophilicity and Metabolic Stability

As a dihalogenated carboxylic acid, this compound can be used in panels of benzodioxepine analogs to quantitively assess the impact of chlorine substitution on critical drug-like properties such as LogD, kinetic solubility, and microsomal stability, as demonstrated for related chemical series [2]. Its predicted LogP of ~2.85 provides a valuable data point for refining computational models.

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